molecular formula C10H14BrNO B13254416 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol CAS No. 157729-12-9

2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B13254416
CAS No.: 157729-12-9
M. Wt: 244.13 g/mol
InChI Key: MHLALCUURNGDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and an isopropylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol typically involves the bromination of 6-{[(propan-2-yl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
  • 2-Bromo-4-{[(propan-2-yl)amino]methyl}phenol
  • 2-Chloro-6-{[(propan-2-yl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the isopropylamine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

157729-12-9

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-bromo-6-[(propan-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H14BrNO/c1-7(2)12-6-8-4-3-5-9(11)10(8)13/h3-5,7,12-13H,6H2,1-2H3

InChI Key

MHLALCUURNGDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.